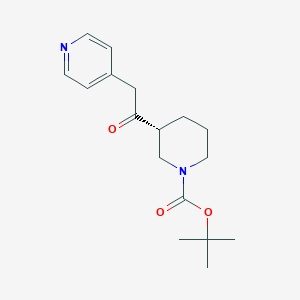

(R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine

概要

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the pyridinyl-acetyl group, and the protection of the amine with the Boc group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms, the stereochemistry, and the conformation of the molecule.Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The Boc group could be removed under acidic conditions to reveal the amine. The pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined experimentally. Computational methods could also be used to predict some properties .科学的研究の応用

Enantioselective Synthesis

A significant application of compounds related to (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine is in the enantioselective synthesis of pharmaceutically relevant compounds. For instance, the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine, which are structurally similar to (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine, has been used to control the formation of quaternary stereocenters. This process is crucial for synthesizing 2-substituted 2-phenylpyrrolidines and -piperidines, both of which have significant pharmaceutical applications (Sheikh et al., 2012).

Heterocyclic Amino Acids Synthesis

Compounds like (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine are used in the synthesis of novel heterocyclic amino acids. These compounds are developed as chiral building blocks and have applications in the synthesis of various biologically active molecules. For example, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates demonstrates the utility of these compounds in creating novel heterocyclic structures (Matulevičiūtė et al., 2021).

Insecticidal Applications

Certain pyridine derivatives, closely related to (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine, have shown potential as insecticides. The synthesis and toxicity studies of these derivatives against cowpea aphid indicate the broader applicability of these compounds in agricultural science (Bakhite et al., 2014).

Synthesis of Functionalized Piperidines

The synthesis of functionalized piperidines, which are key intermediates in medicinal chemistry, is another application. The regioselective cyclohydrocarbonylation of amido-ω,ω′-dienes, a process involving compounds similar to (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine, yields functionalized piperidines. These intermediates are crucial for the synthesis of various alkaloids (Ojima et al., 1998).

Enzymatic Resolution in Asymmetric Synthesis

The enzymatic resolution of compounds like N-Boc-piperidine-2-ethanol, which shares structural features with (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine, is used for remote stereocenter discrimination. This process is key in synthesizing enantiomerically pure piperidine alkaloids, demonstrating the importance of these compounds in chiral synthesis (Angoli et al., 2003).

作用機序

Target of Action

Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, altering its conformation, and modulating its activity .

Biochemical Pathways

Based on its structural similarity to other compounds, it might influence several biochemical pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been shown to exert various effects at the molecular and cellular levels, such as modulating enzyme activity, altering signal transduction, and affecting gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine . These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (3R)-3-(2-pyridin-4-ylacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-4-5-14(12-19)15(20)11-13-6-8-18-9-7-13/h6-9,14H,4-5,10-12H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWNSTOMUAVTJF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine | |

CAS RN |

1187927-03-2 | |

| Record name | 1,1-Dimethylethyl (3R)-3-[2-(4-pyridinyl)acetyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B1374824.png)

![Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate](/img/structure/B1374829.png)

![4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine](/img/structure/B1374835.png)

![2-Oxa-5-azaspiro[3.4]octane hemioxalate](/img/structure/B1374838.png)

![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B1374839.png)

![8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1374840.png)

![tert-butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B1374841.png)